molecular formula C15H21NO4S B2468530 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 727983-30-4

1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2468530
CAS No.: 727983-30-4
M. Wt: 311.4
InChI Key: MJDDNPKZZMWMRV-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid is a chemical compound with the CAS Registry Number 727983-30-4 . It has a molecular formula of C15H21NO4S and a molecular weight of 311.40 g/mol . The compound is characterized by a piperidine ring substituted with a carboxylic acid group and a 4-(propan-2-yl)benzenesulfonyl moiety . This structure combines features found in various pharmacologically active compounds, particularly those involving the piperidine scaffold . Piperidine derivatives are of significant interest in medicinal chemistry and drug discovery. The piperidine-4-carboxylic acid moiety is a key building block in the synthesis of numerous bioactive molecules . Furthermore, sulfonyl groups are commonly employed in chemical synthesis, including their use as protecting groups in the solid-phase synthesis of peptides and other compounds . This suggests potential utility of this compound as a versatile intermediate or building block in organic and medicinal chemistry research for the development of new chemical entities. The product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(2)12-3-5-14(6-4-12)21(19,20)16-9-7-13(8-10-16)15(17)18/h3-6,11,13H,7-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDNPKZZMWMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using 4-(Propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

The compound has been investigated for its role as a biochemical probe to study enzyme functions and interactions. Its sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity.

Medicine

Research has focused on its potential therapeutic properties:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific efficacy data is limited.
  • Antiviral Activity : Structural analogs have shown promise against coronaviruses, particularly SARS-CoV-2, suggesting potential for this compound as a non-covalent inhibitor of viral enzymes.
  • Anticancer Potential : Piperidine derivatives are recognized for cytotoxic effects against various cancer cell lines, indicating that this compound may exhibit similar properties.

Industry

In industrial applications, this compound is utilized in developing novel materials and as a precursor in synthesizing specialty chemicals.

Case Studies and Research Findings

Several studies document the biological activities of piperidine derivatives:

  • Antiviral Efficacy : A study evaluated multiple analogs against human coronavirus 229E, revealing micromolar activity against SARS-CoV-2.
  • Cytotoxicity : Research demonstrated enhanced cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics.
  • Mechanistic Insights : Modifications in piperidine structures significantly influence binding affinity and biological efficacy, emphasizing the need for structure–activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[4-(Methylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acid
  • 1-[4-(Ethylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acid
  • 1-[4-(Butylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acid

Comparison: 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can affect its reactivity and binding interactions compared to similar compounds with different alkyl groups. The specific arrangement of functional groups in this compound may also confer distinct biological activities and chemical behaviors.

Biological Activity

1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid (CAS No. 727983-30-4) is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a benzenesulfonyl group, and a carboxylic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Antiviral Activity

Recent research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against coronaviruses. A study on a related class of 1,4,4-trisubstituted piperidines demonstrated selective inhibition of SARS-CoV-2 main protease (Mpro), which is critical for viral replication . While the specific activity of the compound was not detailed, its structural analogs showed promise as non-covalent inhibitors of viral enzymes.

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its potential anti-inflammatory and analgesic effects. The sulfonyl group may enhance interaction with biological targets involved in inflammatory pathways. In vitro studies suggest that piperidine derivatives can modulate pain signaling pathways, although specific data on this compound's efficacy is limited .

Anticancer Potential

Piperidine derivatives have been recognized for their anticancer properties. A review highlighted that certain piperidine compounds exhibit cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth . Although direct studies on this compound are sparse, its structural characteristics may confer similar properties.

The biological activity of this compound likely involves interactions with specific enzymes or receptors:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their function.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target proteins.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar piperidine derivatives:

Compound NameStructureBiological Activity
1-[4-(Methylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acidStructureModerate anti-inflammatory
1-[4-(Ethylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acidStructureAntiviral against influenza
1-[4-(Butylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acidStructureCytotoxicity in cancer cell lines

Case Studies and Research Findings

Several case studies have documented the biological activities of piperidine derivatives:

  • Antiviral Efficacy : A study evaluated multiple analogs against human coronavirus 229E and found that certain piperidines exhibited micromolar activity against SARS-CoV-2 .
  • Cytotoxicity : Research on piperidine derivatives showed enhanced cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics .
  • Mechanistic Insights : Studies indicated that modifications in the piperidine structure significantly influence binding affinity and biological efficacy, emphasizing the need for structure–activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid?

  • The compound can be synthesized via ester hydrolysis of its ethyl ester precursor. A validated protocol involves reacting the ester intermediate (e.g., ethyl 1-[4-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylate) with aqueous NaOH in ethanol, followed by acidification to precipitate the carboxylic acid. This method achieved an 88% yield for a structurally similar sulfonamide derivative .
  • Key steps : (1) Alkaline hydrolysis at room temperature for 24 hours; (2) pH adjustment to 3–4 using HCl for precipitation.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical techniques :

  • ¹H NMR : Look for aromatic protons (δ 7.93–8.09 ppm for benzenesulfonyl groups) and piperidine methylene/methine signals (δ 1.52–3.42 ppm) .
  • IR spectroscopy : Confirm the carboxylic acid C=O stretch (~1730 cm⁻¹) and sulfonyl S=O vibrations (~1687 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.05% of theoretical values) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : The carboxylic acid form is sparingly soluble in water (logP ≈ -0.194) but dissolves in polar aprotic solvents (e.g., DMSO) or under basic conditions .
  • Stability : Store at 2–8°C in inert atmospheres to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the propan-2-yl substituent on the benzenesulfonyl group influence biological activity?

  • The isopropyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies on analogs (e.g., 4-methyl or 4-chloro derivatives) suggest bulky substituents may sterically hinder target binding but improve metabolic stability .
  • Experimental design : Synthesize analogs with varying substituents and evaluate IC₅₀ values against target enzymes (e.g., carbonic anhydrase) .

Q. What mechanisms underlie its potential as a carbonic anhydrase inhibitor?

  • The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the piperidine-carboxylic acid moiety forms hydrogen bonds with adjacent residues (e.g., Thr199 in human CA II). Molecular docking studies can validate binding poses .
  • Validation : Perform enzyme inhibition assays (e.g., stopped-flow CO₂ hydration) and compare inhibition constants (Kᵢ) with known inhibitors .

Q. How should researchers address contradictions in reported biological data?

  • Case example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability, compound purity >95%).
  • Resolution :

  • Replicate assays under standardized conditions (CLSI guidelines).
  • Use orthogonal purity assessments (HPLC, LC-MS) to rule out impurities .

Methodological Challenges and Solutions

Q. What strategies optimize the yield of the carboxylic acid intermediate?

  • Problem : Incomplete ester hydrolysis due to steric hindrance.
  • Solution : Extend reaction time (up to 48 hours) or increase NaOH concentration (up to 6N). Monitor progress via TLC (silica gel, eluent: EtOAc/hexane 1:1) .

Q. How to mitigate low solubility in pharmacological assays?

  • Use DMSO as a co-solvent (≤1% v/v to avoid cytotoxicity). Alternatively, prepare sodium salts by neutralization with NaHCO₃ for aqueous compatibility .

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